2,3-Dichloro-5-nitrobenzoic acid
Overview
Description
2,3-Dichloro-5-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of two chlorine atoms and one nitro group attached to a benzene ring with a carboxylic acid functional group
Scientific Research Applications
2,3-Dichloro-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
Nitro compounds, in general, are known to interact with a variety of biological targets, often through redox reactions .
Mode of Action
Nitro compounds typically undergo redox reactions, which can lead to the formation of reactive intermediates . These intermediates can then interact with various biological targets, leading to changes in cellular function .
Biochemical Pathways
Nitro compounds are known to participate in a variety of biochemical reactions, including free radical reactions and nucleophilic substitutions .
Pharmacokinetics
Nitro compounds generally exhibit polar character, which can influence their bioavailability . For example, the polar nature of the nitro group can result in lower volatility compared to similar compounds, potentially affecting absorption and distribution .
Result of Action
The reactive intermediates formed during the redox reactions of nitro compounds can interact with various cellular components, potentially leading to changes in cellular function .
Action Environment
The action of 2,3-Dichloro-5-nitrobenzoic acid can be influenced by various environmental factors. For instance, the compound should be used only outdoors or in a well-ventilated area due to potential risks associated with its use .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dichloro-5-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2,3-dichlorobenzoic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the formation of the desired nitro compound.
Another method involves the chlorination of 5-nitrobenzoic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride. This reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the final product. The use of catalysts and controlled reaction conditions ensures efficient production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester derivatives of this compound can undergo hydrolysis to yield the parent carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Hydrolysis: Aqueous acid or base.
Major Products Formed
Reduction: 2,3-Dichloro-5-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Hydrolysis: this compound from its ester derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-nitrobenzoic acid
- 2,5-Dichloro-3-nitrobenzoic acid
- 2,6-Dichloro-3-nitrobenzoic acid
Uniqueness
2,3-Dichloro-5-nitrobenzoic acid is unique due to the specific positions of the chlorine and nitro groups on the benzene ring. This arrangement influences its chemical reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different biological activities and industrial applications due to these structural differences.
Properties
IUPAC Name |
2,3-dichloro-5-nitrobenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQQQRTYWQXNSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601302172 | |
Record name | 2,3-Dichloro-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601302172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13300-61-3 | |
Record name | 2,3-Dichloro-5-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13300-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichloro-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601302172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dichloro-5-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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